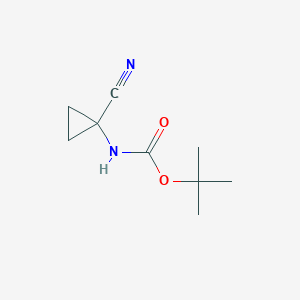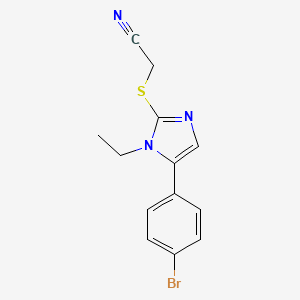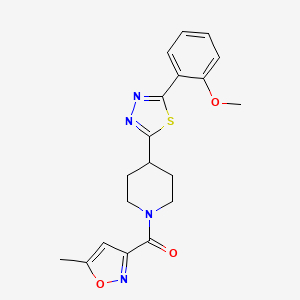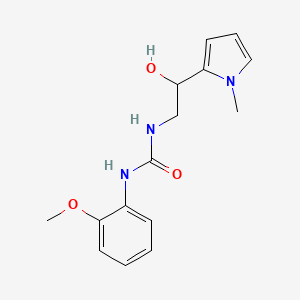![molecular formula C31H30ClN3O6S B2601718 6-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide CAS No. 688060-85-7](/img/structure/B2601718.png)
6-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide is a useful research compound. Its molecular formula is C31H30ClN3O6S and its molecular weight is 608.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Quinazoline derivatives are synthesized through various chemical reactions, involving key starting materials like anthranilamide and isocyanates, which facilitate the creation of complex heterocyclic compounds. These methods enable the synthesis of diverse quinazoline derivatives that are valuable for further pharmacological and material science studies. For example, reactions of anthranilamide with isocyanates offer a route to synthesize 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds, showcasing the versatility of quinazoline frameworks in chemical synthesis (J. Chern et al., 1988).
Antimicrobial and Antitumor Activities
Quinazoline derivatives have been extensively studied for their antimicrobial and antitumor properties. For instance, certain substituted benzo[h]quinazolines and pyrazoles have shown significant in vitro anti-tubercular activity against Mycobacterium tuberculosis, highlighting the potential of quinazoline compounds in developing new antimicrobial agents (Hardesh K. Maurya et al., 2013). Furthermore, the synthesis and characterization of quinazoline derivatives have revealed compounds with promising antitumor activity, suggesting the utility of such compounds in cancer research (Heping Yan et al., 2013).
Antioxidant Potential
Quinazoline derivatives have also been explored for their antioxidant potential, with studies indicating that certain compounds exhibit significant free radical scavenging activities. This aspect is crucial for understanding the role of these compounds in mitigating oxidative stress-related biological damage, further supporting the broader applicability of quinazoline compounds in scientific research (Rajesh Sompalle & S. Roopan, 2016).
Eigenschaften
IUPAC Name |
6-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30ClN3O6S/c1-39-23-12-6-20(7-13-23)17-33-29(37)5-3-2-4-14-35-30(38)24-15-27-28(41-19-40-27)16-25(24)34-31(35)42-18-26(36)21-8-10-22(32)11-9-21/h6-13,15-16H,2-5,14,17-19H2,1H3,(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWSWBUPQCCGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=C(C=C5)Cl)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B2601639.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2601640.png)
![7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601642.png)

![N-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2601647.png)
![5-Phenacyloxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2601649.png)
![1-[3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B2601652.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2601653.png)
![3-(1H-benzo[d]imidazol-2-yl)-4-((4-ethoxyphenyl)amino)butanoic acid](/img/structure/B2601654.png)
![4-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2601655.png)

